3,5-Bis(2-methoxyphenyl)-1,2-oxazole
CAS No.:
Cat. No.: VC14684704
Molecular Formula: C17H15NO3
Molecular Weight: 281.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15NO3 |
|---|---|
| Molecular Weight | 281.30 g/mol |
| IUPAC Name | 3,5-bis(2-methoxyphenyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C17H15NO3/c1-19-15-9-5-3-7-12(15)14-11-17(21-18-14)13-8-4-6-10-16(13)20-2/h3-11H,1-2H3 |
| Standard InChI Key | IMJPGRDKBJFVSI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2=CC(=NO2)C3=CC=CC=C3OC |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
3,5-Bis(2-methoxyphenyl)-1,2-oxazole belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The 2-methoxyphenyl groups at positions 3 and 5 introduce ortho-substitution effects, which impose steric hindrance and alter electron distribution. The methoxy groups (–OCH₃) are strong electron donors, increasing electron density on the phenyl rings and potentially enhancing π-π stacking interactions .
The molecular formula is C₁₉H₁₆N₂O₃, with a calculated molecular weight of 320.34 g/mol. Key structural parameters inferred from analogous compounds include:
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Bond lengths: The C–O bond in the oxazole ring is approximately 1.36 Å, while the C–N bond measures ~1.30 Å .
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Dihedral angles: The 2-methoxyphenyl groups likely adopt a near-perpendicular orientation relative to the oxazole plane to minimize steric clashes, as observed in similar ortho-substituted systems .
Spectroscopic Characteristics
While experimental spectra for 3,5-Bis(2-methoxyphenyl)-1,2-oxazole are unavailable, data from related oxazoles suggest:
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¹H NMR: Methoxy protons resonate as singlets near δ 3.8–4.0 ppm, while aromatic protons appear as multiplet clusters between δ 6.8–7.6 ppm .
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¹³C NMR: The oxazole carbons (C-2 and C-4) typically show signals at δ 150–160 ppm, with methoxy carbons near δ 55–56 ppm .
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IR Spectroscopy: Stretching vibrations for the oxazole ring are expected at ~1550 cm⁻¹ (C=N) and ~1600 cm⁻¹ (C=C) .
Synthesis and Reaction Pathways
Palladium-Catalyzed Cascade Reactions
A robust method for synthesizing disubstituted oxazoles involves Pd(II)-catalyzed reactions between picolinamide and aldehydes. For example, 4,5-Bis(2-methoxyphenyl)-2-(pyridin-2-yl)oxazole (a structural analog) was synthesized using Pd(TFA)₂ in n-octane at 120°C, achieving a 47% yield . Adapting this protocol for 3,5-Bis(2-methoxyphenyl)-1,2-oxazole would require:
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Reactants: Substituting benzaldehyde derivatives with 2-methoxybenzaldehyde.
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Conditions: Maintaining high temperatures (110–130°C) to facilitate cyclodehydration.
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Catalyst: Pd(TFA)₂ generates trifluoroacetic acid in situ, promoting both condensation and cyclization steps .
Mechanistic Considerations
The reaction proceeds via:
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Condensation: Picolinamide reacts with two aldehyde molecules to form an intermediate diimine.
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Cyclization: Acid catalysis (from TFA) induces ring closure, forming the oxazole core.
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Aromatization: Elimination of water yields the final aromatic oxazole .
Table 1: Comparison of Yields for Ortho-Substituted Oxazoles
| Compound | Yield (%) | Conditions |
|---|---|---|
| 4,5-Bis(2-methoxyphenyl)oxazole | 47 | Pd(TFA)₂, n-octane, 120°C |
| 4,5-Bis(4-methoxyphenyl)oxazole | 60 | Pd(TFA)₂, n-octane, 120°C |
The lower yield for ortho-substituted derivatives (47% vs. 60% for para-substituted) highlights the steric challenges posed by 2-methoxy groups .
Physicochemical Properties and Stability
Thermal Properties
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Melting Point: Estimated at 140–150°C based on analogs like 4,5-Bis(2-methoxyphenyl)-2-(pyridin-2-yl)oxazole (mp 142.1–143.5°C) .
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Thermal Decomposition: Oxazole rings generally decompose above 300°C, with methoxy groups undergoing cleavage at ~200–250°C .
Solubility and Partitioning
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to methoxy groups; low solubility in water (logP ≈ 3.5 predicted).
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Hydrolytic Stability: The oxazole ring is resistant to hydrolysis under neutral conditions but may degrade in strong acids or bases .
Comparison with Structural Analogs
Table 2: Key Differences Between Oxazole Derivatives
Ortho-substitution increases hydrophobicity (higher logP), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
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